molecular formula C8H7ClO3S B1624347 (2-formylphenyl)methanesulfonyl Chloride CAS No. 31910-71-1

(2-formylphenyl)methanesulfonyl Chloride

Cat. No.: B1624347
CAS No.: 31910-71-1
M. Wt: 218.66 g/mol
InChI Key: PQIGMISGIRVLLK-UHFFFAOYSA-N
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Description

(2-Formylphenyl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a formyl (-CHO) substituent at the ortho position of the phenyl ring. This electron-withdrawing group enhances the electrophilicity of the sulfonyl chloride (-SO₂Cl) moiety, making it a reactive intermediate in organic synthesis, particularly for sulfonylation reactions.

Properties

IUPAC Name

(2-formylphenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3S/c9-13(11,12)6-8-4-2-1-3-7(8)5-10/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIGMISGIRVLLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00464744
Record name (2-formylphenyl)methanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31910-71-1
Record name (2-formylphenyl)methanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-formylphenyl)methanesulfonyl Chloride can be synthesized through the reaction of methanesulfonyl chloride with 2-formylphenyl compounds under controlled conditions. The reaction typically involves the use of a base such as pyridine to facilitate the substitution reaction. The process requires careful control of temperature and reaction time to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

(2-formylphenyl)methanesulfonyl Chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions with this compound include sulfonamides, sulfonates, alcohols, and carboxylic acids, depending on the type of reaction and reagents used .

Scientific Research Applications

Organic Synthesis

  • Building Block for Complex Molecules : (2-formylphenyl)methanesulfonyl chloride serves as a key intermediate in synthesizing more complex organic molecules. It can be utilized to introduce the formyl group into various substrates, facilitating the formation of diverse chemical entities.
  • Reactivity with Amines : The compound has been shown to react with amines to form sulfonamides, which are crucial in drug development. This reactivity is vital for creating compounds with enhanced biological activity .
Reaction TypeExample ReactionProduct
SubstitutionReaction with aminesSulfonamide derivatives
ReductionReductive aminationAminated products

Medicinal Chemistry

  • Drug Development : The compound has been investigated for its potential in lowering lipophilicity in drug candidates. This property is essential for improving the pharmacokinetic profiles of drugs, enhancing their solubility and bioavailability .
  • Antimicrobial Activity : Some studies suggest that derivatives of this compound exhibit antimicrobial properties. This makes them candidates for developing new antibiotics or antifungal agents.

Materials Science

  • Polymer Chemistry : The sulfonamide derivatives derived from this compound can be employed in polymer synthesis. These materials often exhibit unique thermal and mechanical properties suitable for advanced applications in coatings and adhesives.
  • Fluorescent Probes : Due to its structural characteristics, the compound can be modified to create fluorescent probes used in biological imaging. These probes are essential for studying cellular processes and drug interactions .

Case Study 1: Synthesis of Sulfonamides

A study demonstrated the efficacy of this compound in synthesizing a series of sulfonamides through its reaction with various amines. The resulting sulfonamides were evaluated for their biological activity, showing promising results against several bacterial strains.

Case Study 2: Drug Development Applications

Research focused on modifying existing drug candidates using this compound demonstrated a significant improvement in solubility and absorption rates. The study highlighted the compound's role as a strategic tool in medicinal chemistry for optimizing drug formulations.

Mechanism of Action

The mechanism of action of (2-formylphenyl)methanesulfonyl Chloride involves its reactivity as an electrophile. The compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by a nucleophile. The formyl group can participate in various redox reactions, contributing to the compound’s versatility in chemical synthesis .

Comparison with Similar Compounds

Unique Risks for this compound :

    Biological Activity

    (2-formylphenyl)methanesulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has been studied for its effects on various biological pathways, including anti-inflammatory and enzyme inhibition activities.

    • Molecular Formula : C8H9ClO2S
    • Molecular Weight : 206.68 g/mol
    • CAS Number : 90751-00-1

    Biological Activities

    The biological activity of this compound can be categorized into several key areas:

    1. Enzyme Inhibition

    Research indicates that this compound acts as an inhibitor of cytosolic phospholipase A2 (cPLA2), an enzyme involved in the inflammatory response. Inhibition of cPLA2 can lead to reduced production of inflammatory mediators such as prostaglandins and leukotrienes, making it a potential candidate for treating inflammatory diseases .

    2. Antimicrobial Activity

    Preliminary studies suggest that this compound exhibits antimicrobial properties. This activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

    3. Anticancer Potential

    There is emerging evidence that compounds similar to this compound may possess anticancer properties by inhibiting specific cancer cell proliferation pathways. The mechanism likely involves modulation of signaling pathways related to cell growth and apoptosis .

    Case Studies

    Several studies have investigated the biological activity of this compound:

    • Study on Inflammation : A study demonstrated that this compound significantly reduced thrombus formation in a rat model of acute thrombosis, indicating its potential for treating cardiovascular diseases linked to inflammation .
    • Antimicrobial Testing : In vitro tests showed that this compound inhibited the growth of various bacterial strains, suggesting its application in developing new antimicrobial agents.

    The mechanism by which this compound exerts its biological effects primarily involves:

    • Binding to active sites of enzymes such as cPLA2, thereby inhibiting their activity.
    • Interfering with cellular signaling pathways related to inflammation and cell proliferation.

    Data Table: Biological Activity Overview

    Activity TypeMechanismReference
    Enzyme InhibitionInhibits cPLA2, reducing inflammatory mediators
    AntimicrobialDisrupts bacterial cell wall synthesis
    AnticancerModulates signaling pathways in cancer cells

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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